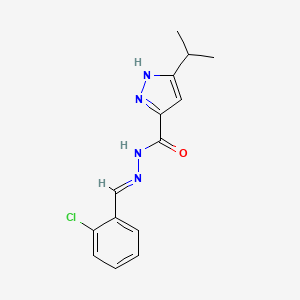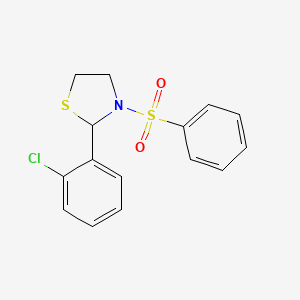![molecular formula C21H20FN3O3S B11661830 2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Méthylphényl)-N-[(pyridin-4-YL)méthyl]acétamide , a une formule chimique de C₉H₁₁NO avec un poids moléculaire d'environ 149.19 g/mol . Il appartient à la classe des acétamides et est communément appelé par divers synonymes, notamment p-Acétotoluidide , 4-Méthylacétanilide , et N-Acétyl-p-toluidine .
Méthodes De Préparation
Voies de synthèse:: La préparation synthétique de ce composé implique plusieurs étapes. Une méthode courante comprend la réaction de 4-méthylacétanilide p-Acétotoluidide ) avec un réactif approprié. La voie de synthèse spécifique peut varier, mais elle se déroule généralement par des réactions d'acylation ou d'amidation.
Conditions de réaction:: Les conditions de réaction dépendent de la voie de synthèse spécifique choisie. Une procédure typique peut impliquer l'utilisation d'un agent acylant (tel que l'anhydride acétique) en présence d'un catalyseur acide de Lewis (tel que le chlorure d'aluminium). La réaction se produit à une température élevée, suivie d'étapes de purification.
Production industrielle:: Les méthodes de production à l'échelle industrielle peuvent impliquer des procédés à flux continu, l'optimisation des conditions de réaction et des techniques de purification efficaces.
Analyse Des Réactions Chimiques
Réactivité:: Ce composé peut subir diverses réactions chimiques, notamment :
Acylation: Le groupe amide peut réagir avec les agents acylants pour former des amides.
Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile (par exemple, acylation de Friedel-Crafts).
Réduction: La réduction du groupe carbonyle peut produire des amines secondaires.
Acylation: Anhydride acétique, acides de Lewis (par exemple, AlCl₃), température élevée.
Substitution: Agents alkylants (par exemple, halogénures d'alkyle), acides de Lewis.
Réduction: Agents réducteurs (par exemple, hydrure de lithium aluminium).
Produits principaux:: Les produits principaux dépendent de la réaction spécifique. Pour l'acylation, le produit est l'acétamide souhaité. Les réactions de substitution produisent des dérivés substitués, tandis que la réduction conduit à des amines secondaires.
4. Applications de recherche scientifique
Ce composé trouve des applications dans divers domaines:
Médecine: Il peut servir de brique de base pour le développement de médicaments en raison de ses caractéristiques structurelles.
Chimie: Les chercheurs l'utilisent comme composé modèle pour étudier les réactions des amides.
Industrie: Il pourrait être utilisé dans la synthèse d'autres composés ou comme intermédiaire dans la fabrication pharmaceutique.
5. Mécanisme d'action
Le mécanisme d'action exact de ce composé dépend de son utilisation spécifique. Il peut interagir avec des cibles biologiques (par exemple, enzymes, récepteurs) ou moduler des voies cellulaires. Des études supplémentaires sont nécessaires pour élucider ses effets précis.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Chemistry: Researchers use it as a model compound for studying amide reactions.
Industry: It could be employed in the synthesis of other compounds or as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
Bien que je n'ai pas d'informations sur des composés directement similaires, les chercheurs le comparent souvent à des acétamides ou des sulfonamides apparentés. Son caractère unique réside dans la combinaison du groupe méthylphényle et de la partie pyridine.
Propriétés
Formule moléculaire |
C21H20FN3O3S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-2-6-19(7-3-16)25(29(27,28)20-8-4-18(22)5-9-20)15-21(26)24-14-17-10-12-23-13-11-17/h2-13H,14-15H2,1H3,(H,24,26) |
Clé InChI |
OTWOQJZKVOQYCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661756.png)

![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11661793.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)
